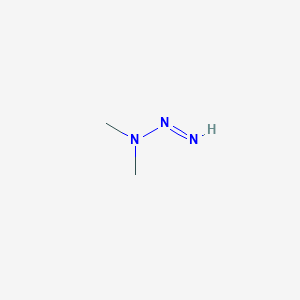
3,3-Dimethyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyltriaz-1-ene is an organic compound with the molecular formula C2H7N3 It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-) with two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyltriaz-1-ene can be synthesized through several methods. One common approach involves the reaction of dimethylamine with nitrous acid, resulting in the formation of the triazene compound. The reaction typically occurs under acidic conditions and at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazene derivatives.
Scientific Research Applications
3,3-Dimethyltriaz-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyltriaz-1-ene involves its interaction with molecular targets and pathways within cells. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity and the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyltriazene: Similar in structure but with different substitution patterns.
3,3-Dimethyl-1-triazene 2-oxide: An oxidized derivative with distinct chemical properties.
N,N-Dimethyltriazene: Another member of the triazene family with different functional groups.
Uniqueness
3,3-Dimethyltriaz-1-ene is unique due to its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
73105-85-8 |
|---|---|
Molecular Formula |
C2H7N3 |
Molecular Weight |
73.10 g/mol |
IUPAC Name |
N-diazenyl-N-methylmethanamine |
InChI |
InChI=1S/C2H7N3/c1-5(2)4-3/h3H,1-2H3 |
InChI Key |
KZEFZLRNGNWORL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















